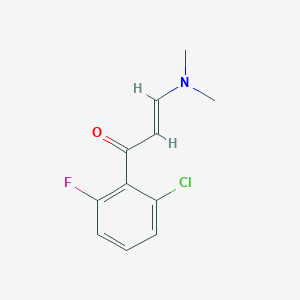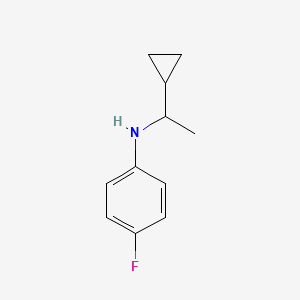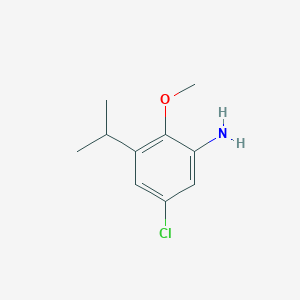
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, an oxolane ring, and an amine functional group. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine typically involves the reaction of cyclopropyl ethylamine with oxolane-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .
Industrial Production Methods
The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine: Characterized by the presence of a cyclopropyl group and an oxolane ring.
(1-Cyclopropylethyl)(tetrahydrofuran-2-ylmethyl)amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
(1-Cyclopropylethyl)(pyrrolidin-2-ylmethyl)amine: Contains a pyrrolidine ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-cyclopropyl-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H19NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h8-11H,2-7H2,1H3 |
InChI Key |
VOUCFLMGOPEZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13260872.png)
![3-[(4-Methylphenyl)sulfanyl]azetidine](/img/structure/B13260878.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B13260881.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13260884.png)
![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)


amine](/img/structure/B13260906.png)


![3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+](/img/structure/B13260948.png)

